2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine derivatives have been synthesized and studied for their biomedicinal efficacy . They have been reported to possess antimicrobial, antifungal, and antimalarial activity .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives involves the Suzuki reaction of 6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazine with substituted aryl boronic acid in the presence of bis(triphenylphosphine)palladium(ii) chloride and potassium carbonate in dimethyl formamide .Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to the extracellular matrix collagen . They play a crucial role in various cellular processes, including cell adhesion, proliferation, differentiation, and migration .
Mode of Action
This compound acts as a potent inhibitor of DDRs . It binds to these receptors, thereby inhibiting their activity . The inhibition of DDRs disrupts their signaling pathways, leading to changes in cellular processes such as cell proliferation and differentiation .
Biochemical Pathways
The inhibition of DDRs affects several biochemical pathways. DDRs are involved in the regulation of collagen turnover and tissue remodeling . Therefore, their inhibition can lead to the disruption of these processes, affecting the downstream effects related to cell proliferation, differentiation, and migration .
Pharmacokinetics
It is noted that the compound has good oral absorption and an ideal tissue distribution . These properties suggest that the compound may have a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which could impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of DDRs, leading to the disruption of collagen turnover and tissue remodeling . This disruption can have significant effects at the molecular and cellular levels, potentially leading to changes in cell proliferation, differentiation, and migration .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties
Cellular Effects
It is known that imidazole-containing compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c18-17(19,20)11-2-1-3-12(8-11)21-16(25)13-6-7-15-22-14(10-4-5-10)9-24(15)23-13/h1-3,6-10H,4-5H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPSGFVRWMDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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